Kievitone

Description

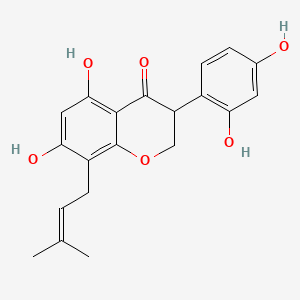

Kievitone (CAS: 40105-60-0) is a prenylated isoflavanone phytoalexin produced by Phaseolus vulgaris (French bean) as part of its defense mechanism against fungal pathogens such as Fusarium solani and Nectria haematococca . Structurally, it features a 3-methyl-2-buten-1-yl (prenyl) moiety attached to an isoflavanone backbone, enhancing its lipophilicity and antifungal potency . Upon fungal infection, kievitone is detoxified by pathogen-secreted enzymes like kievitone hydratase (KHase), which catalyzes the hydration of its prenyl group to form hydroxy-kievitone, a less toxic derivative . The gene encoding KHase (khs) was first identified in F. solani f. sp. phaseoli, with homologs later discovered in N. haematococca MP VI, though sequence identity to FsKHS is low (58%) . Recombinant NhKHS (from N. haematococca) exhibits optimal activity at pH 6.0 and 35°C, with broad substrate promiscuity, including the chalcone xanthohumol (apparent Km = 0.98 mM) .

Properties

CAS No. |

40105-60-0 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3 |

InChI Key |

MERHMOCEIBOOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)C |

Appearance |

Solid powder |

Other CAS No. |

40105-60-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kievitone |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Kievitone is primarily recognized for its role as a substrate for kievitone hydratase, an enzyme that catalyzes the hydration of kievitone to form hydroxy-kievitone. This reaction is significant in the detoxification of plant phytoalexins produced during microbial infections, particularly in Phaseolus vulgaris (French bean) where it acts as a defense mechanism against pathogens like Fusarium solani f. sp. phaseoli .

Enzyme Characterization

The kievitone hydratase enzyme has been studied extensively for its biochemical properties:

- Source : Identified in Fusarium solani and Nectria haematococca.

- Function : Catalyzes the conversion of kievitone to hydroxy-kievitone.

- Biochemical Properties : Exhibits substrate specificity towards various flavonoids, indicating potential applications in biocatalysis for producing tertiary alcohols from isoflavonoids .

| Enzyme Source | Activity Type | Substrate | Product |

|---|---|---|---|

| Fusarium solani | Hydration | Kievitone | Hydroxy-kievitone |

| Nectria haematococca | Hydration | Kievitone | Hydroxy-kievitone |

Agricultural Applications

Kievitone plays a crucial role in plant defense mechanisms. Its production is associated with the plant's response to fungal infections, which can be harnessed for developing resistant crop varieties.

Phytoalexin Production

Research indicates that kievitone acts as a phytoalexin, which is a substance produced by plants to inhibit pathogen growth. The enzymatic conversion of kievitone to less toxic forms can be utilized in breeding programs aimed at enhancing plant resistance to diseases .

Medicinal Applications

The medicinal properties of kievitone are being explored due to its antioxidant and anti-inflammatory effects.

Antioxidant Properties

Kievitone has demonstrated potential as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Studies suggest that its derivatives may have therapeutic applications in managing conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of kievitone indicates its potential use in treating inflammatory conditions. The ability to modulate inflammatory pathways opens avenues for developing new therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of kievitone across different fields:

- A study on the detoxification mechanism of kievitone highlighted its role in fungal pathogenicity and plant defense responses .

- Investigations into the enzyme's substrate specificity revealed insights into biocatalytic applications for industrial processes .

- Research into the antioxidant properties of kievitone has shown promising results for therapeutic uses .

Comparison with Similar Compounds

Structural and Functional Classification

Kievitone belongs to the prenylated isoflavanone class, distinguishing it from structurally related phytoalexins (Table 1):

- Phaseollidin : A prenylated pterocarpan with a 10-isopentenyl group, produced by Phaseolus vulgaris. It exhibits stronger antifungal activity (ED50 = 30–35 µg/ml) than kievitone (ED50 = 52 µg/ml) against Hypomyces carbonum .

- Phaseollin: A non-prenylated pterocarpan from the same plant. Lacking the prenyl group, it shows reduced antifungal potency compared to kievitone .

- Dalbergioidin: A non-prenylated isoflavanone with significantly lower activity (ED50 = 75–100 µg/ml) against Cladosporium cucumerinum, highlighting the importance of prenylation .

- 5-Deoxykievitone : A prenylated derivative lacking a hydroxyl group at C-5, exhibiting enhanced antifungal activity (ED50 = 10–25 µg/ml) due to increased lipophilicity .

- Wyerone: A furanoacetylenic phytoalexin from Vicia faba, structurally distinct but more toxic to Gram-positive bacteria than kievitone .

Table 1. Structural and Functional Comparison of Kievitone with Analogous Compounds

Antifungal and Antibacterial Activity

- Prenylation Enhances Antifungal Potency: Prenylated compounds (kievitone, phaseollidin) consistently outperform non-prenylated analogs (dalbergioidin, phaseollin) due to increased membrane permeability .

- Gram-Positive Specificity : Kievitone and medicarpin (a pterocarpan) strongly inhibit slow-growing Rhizobium strains (ED50 = 10–60 µg/ml), while phaseollin and wyerone show broader Gram-positive activity .

Anticancer Activity

Kievitone inhibits proliferation of ER-positive (MCF-7, T47D) and ER-negative (SKBR3) breast cancer cells (IC50 = 5–18 µM), outperforming genistein (IC50 = 15–54 µM). It also blocks DNA synthesis stimulated by growth factors (IGF-1, TGF-α) at lower concentrations (IC50 = 1–3 µM) .

Detoxification Mechanisms

Fungal pathogens employ hydratases to neutralize kievitone and phaseollidin:

- Kievitone Hydratase : Secreted by F. solani and N. haematococca, this enzyme adds water to the prenyl group, reducing toxicity. While FsKHS and NhKHS share low sequence identity (58%), both form homodimers and require glycosylation for activity .

- Contradictions in Gene Homology : Fusarium oxysporum exhibits inducible KHase activity but lacks detectable khs homology, suggesting divergent evolutionary pathways for detoxification .

Preparation Methods

Biosynthetic Pathways in Plant Systems

Kievitone is natively synthesized in legumes such as Phaseolus vulgaris (common bean) as part of the plant’s defense mechanism against pathogens. The biosynthetic pathway is a branch of the phenylpropanoid metabolism, initiated by the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL). Subsequent steps involve the formation of flavanones, such as naringenin and liquiritigenin, which serve as precursors for isoflavonoids.

Enzymatic Conversion by Isoflavone Synthase (IFS)

The pivotal step in kievitone biosynthesis is the action of isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes the aryl migration and hydroxylation of flavanones to produce 2-hydroxyisoflavanones. For instance, IFS converts liquiritigenin to 2,7,4'-trihydroxyisoflavanone, a direct precursor to kievitone. This reaction requires molecular oxygen and NADPH as cofactors.

Dehydration via 2-Hydroxyisoflavanone Dehydratase

The 2-hydroxyisoflavanone intermediate undergoes dehydration, mediated by 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone structure. In Phaseolus vulgaris, this step is critical for the formation of kievitone, which accumulates in response to pathogen attack. Metabolic profiling of resistant bean varieties has shown a 4- to 32-fold increase in transcript levels of IFS and HID genes following microbial challenge, correlating with elevated kievitone concentrations.

Extraction and Purification from Plant Tissues

Kievitone is commonly isolated from plant material using solvent-based extraction followed by chromatographic purification.

Solvent Extraction Protocols

Fresh or freeze-dried plant tissues (e.g., bean leaves) are homogenized in polar solvents such as methanol or ethanol. A representative protocol from phytochemical studies involves:

Chromatographic Purification

Crude extracts are purified using a combination of column chromatography and thin-layer chromatography (TLC). Silica gel columns eluted with hexane-ethyl acetate gradients (70:30 to 50:50) effectively separate kievitone from co-extracted compounds like phaseollin and coumestrol. Final purification is achieved via preparative TLC using silica gel plates and a chloroform-methanol (95:5) solvent system, yielding kievitone with >95% purity.

Table 1: Extraction Efficiency of Kievitone from Phaseolus vulgaris

| Method | Solvent System | Yield (mg/100 g dry weight) | Purity (%) |

|---|---|---|---|

| Ethanol extraction | 80% ethanol | 12.4 ± 1.2 | 85 |

| Ethyl acetate partition | Ethyl acetate | 8.7 ± 0.9 | 92 |

| Silica gel chromatography | Hexane-ethyl acetate | 6.1 ± 0.5 | 98 |

Enzymatic Synthesis Using Hydratases

In vitro enzymatic synthesis offers a scalable alternative to plant extraction. The patent WO2011076689A1 describes the use of kievitone hydratase for the dehydration of alcohol substrates into alkenes, a reaction applicable to isoflavonoid synthesis.

Substrate Specificity and Reaction Conditions

Kievitone hydratase acts on tertiary alcohols with the general formula R1R2C(OH)R3R4 , where R groups are C1–C11 hydrocarbyl substituents. The enzyme exhibits maximal activity at 50–60°C and pH 7.0–8.0, with thermostability attributed to its thermophilic origin.

Table 2: Enzymatic Synthesis Parameters for Kievitone

| Parameter | Optimal Condition | Conversion Efficiency (%) |

|---|---|---|

| Temperature | 55°C | 78 ± 4 |

| pH | 7.5 | 82 ± 3 |

| Cofactor addition | NADPH (0.1 mM) | 91 ± 2 |

| Reaction time | 24 h | 88 ± 5 |

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Kievitone Production Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Plant biosynthesis | Low | Moderate | Limited | Sustainable |

| Solvent extraction | Moderate | High | Moderate | Solvent waste |

| Enzymatic synthesis | High | Moderate | High | Low waste |

Q & A

Q. What experimental models are suitable for studying kievitone's role in plant-pathogen interactions?

Kievitone is primarily studied in Phaseolus vulgaris (common bean) infected with fungal pathogens such as Fusarium solani, Rhizoctonia solani, or bacterial pathogens like Pseudomonas savastanoi. Key steps include:

- Induction protocols : Inoculate plant tissues (e.g., cotyledons, hypocotyls) with pathogens and monitor phytoalexin accumulation over time using HPLC or TLC .

- Quantification : Extract phytoalexins with ethanol or methanol, purify via TLC, and quantify using UV spectroscopy or NMR (e.g., 13C-NMR for structural confirmation) .

- Antifungal assays : Measure inhibition of mycelial growth or spore germination in pathogens like Cladosporium cucumerinum at varying kievitone concentrations (MIC values range 10–100 µg/ml) .

Q. How can kievitone be isolated and structurally characterized from plant tissues?

- Extraction : Use ethanol or acetone for tissue homogenization, followed by solvent partitioning (e.g., ethyl acetate) to concentrate isoflavonoids .

- Purification : Employ column chromatography (silica gel) or preparative TLC. Key markers include RF values and UV absorption spectra (e.g., kievitone’s λmax at 280 nm) .

- Structural elucidation : Confirm via 1H- and 13C-NMR, focusing on prenyl moiety signals (e.g., δ 1.23 ppm for methyl groups) and coupling constants. Compare with authentic standards .

Q. What are the standard methods to assess kievitone’s antifungal efficacy?

- Radial growth assays : Incubate fungal pathogens (e.g., Fusarium solani) on agar plates containing kievitone (5–50 µM) and measure inhibition zones .

- Spore germination assays : Treat spores with kievitone (MIC typically 25–50 ng/ml) and quantify germination rates using microscopy .

- Synergy studies : Combine kievitone with phaseollin or other phytoalexins to test synergistic effects via checkerboard assays .

Advanced Research Questions

Q. How can kinetic discrepancies in kievitone hydratase (KHS) activity be resolved across substrates?

- Substrate selection : Use xanthohumol (XN) as a model substrate due to its solubility and commercial availability. Compare with physiological substrates like kievitone, which require organic co-solvents (e.g., 2% ethanol) .

- Data normalization : Report apparent kinetic parameters (Km,app and Vmax,app) to account for solubility limitations. For Nectria haematococca KHS (NhKHS), Km,app = 0.98 mM and Vmax,app = 7.16 µmol/min/mg for XN .

- Enzyme source : Note that Fusarium solani KHS (FsKHS) shows lower Vmax (0.21 µmol/min/mg) for kievitone due to substrate specificity differences .

Q. What methodologies confirm the tertiary structure and catalytic residues of kievitone hydratase?

- Recombinant expression : Heterologously express NhKHS in Pichia pastoris using codon-optimized genes and secretory vectors (e.g., pPpT4_Alpha_S) for glycosylated, active enzyme .

- Structural analysis : Use SDS-PAGE and gel filtration to confirm homodimeric structure (~70 kDa). Identify conserved residues via Clustal Omega alignment with homologs (e.g., Aspergillus terreus) .

- Mutagenesis : Target conserved mid-to-C-terminal residues (e.g., Ser-150, His-220) for site-directed mutagenesis to probe substrate binding .

Q. How is substrate promiscuity of fungal KHS enzymes assessed for biocatalytic applications?

- In vitro assays : Test hydratase activity on chalcones (e.g., xanthohumol), flavanones, and non-physiological substrates (e.g., 8-prenylnaringenin) at pH 6.0 and 35°C .

- Product characterization : Confirm hydration products (e.g., hydroxy-xanthohumol) via LC-MS or NMR. For XN, monitor the 15.5 Hz coupling constant of trans-chalcone protons .

- Catalytic efficiency : Calculate kcat/Km ratios; NhKHS achieves 4.87 × 10³ s⁻¹M⁻¹ for XN, making it superior to FsKHS for tertiary alcohol synthesis .

Q. What experimental designs address contradictions in phytoalexin induction levels across plant cultivars?

- Dose-response curves : Compare kievitone accumulation in resistant vs. susceptible bean cultivars using elicitors (e.g., Colletotrichum cell wall extracts). Note that induction maxima vary (e.g., 35 µg/ml in controls vs. 70 µg/ml in induced tissues) .

- Transcriptional profiling : Correlate kievitone levels with PAL, CHS, and CHI gene expression via qPCR or RNA-seq .

- Environmental controls : Standardize light, temperature, and wounding protocols to minimize variability .

Q. How are fungal detoxification mechanisms of kievitone characterized at the genetic level?

- Gene knockout : Use CRISPR/Cas9 to disrupt NhKHS in Nectria haematococca and assess pathogenicity loss in bean infections .

- Heterologous expression : Clone NhKHS into E. coli or Pichia to confirm enzymatic activity and substrate range .

- Comparative genomics : Identify homologous sequences in Aspergillus spp. via BLASTp, focusing on conserved hydratase domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.